Cas no 1365969-01-2 (4-Chloro-2,3-dibromo-6-fluorotoluene)
4-Chloro-2,3-dibromo-6-fluorotoluene is a halogenated toluene derivative with a unique substitution pattern, offering versatility in synthetic organic chemistry. Its distinct combination of chloro, bromo, and fluoro substituents on the aromatic ring makes it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The electron-withdrawing effects of the halogens enhance reactivity in electrophilic and nucleophilic substitution reactions, while the steric hindrance from the dibromo substitution can direct regioselectivity in further functionalization. This compound is particularly useful in cross-coupling reactions and as a precursor for fluorinated aromatic systems, where controlled halogenation is critical. Its stability under standard conditions ensures reliable handling and storage.

1365969-01-2 structure
Product name:4-Chloro-2,3-dibromo-6-fluorotoluene
4-Chloro-2,3-dibromo-6-fluorotoluene Chemical and Physical Properties
Names and Identifiers
-
- 2,3-DIBROMO-1-CHLORO-5-FLUORO-4-METHYLBENZENE
- Benzene, 2,3-dibromo-1-chloro-5-fluoro-4-methyl-
- 4-Chloro-2,3-dibromo-6-fluorotoluene
- 1365969-01-2
- F74834
-
- MDL: MFCD21602111
- Inchi: 1S/C7H4Br2ClF/c1-3-5(11)2-4(10)7(9)6(3)8/h2H,1H3
- InChI Key: QCKYGDLOXCHXTC-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC(F)=C(C)C(Br)=C1Br
Computed Properties
- Exact Mass: 301.83318g/mol
- Monoisotopic Mass: 299.83523g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 0Ų
4-Chloro-2,3-dibromo-6-fluorotoluene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01FDZG-250mg |
4-Chloro-2,3-dibromo-6-fluorotoluene |
1365969-01-2 | 97% | 250mg |
$31.00 | 2023-12-22 | |
1PlusChem | 1P01FDZG-5g |
4-Chloro-2,3-dibromo-6-fluorotoluene |
1365969-01-2 | 97% | 5g |
$284.00 | 2023-12-22 | |
1PlusChem | 1P01FDZG-1g |
4-Chloro-2,3-dibromo-6-fluorotoluene |
1365969-01-2 | 97% | 1g |
$82.00 | 2023-12-22 |
4-Chloro-2,3-dibromo-6-fluorotoluene Related Literature
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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